Dichlorobis(glycine)Palladium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

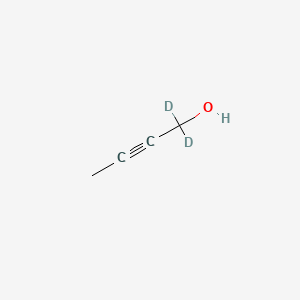

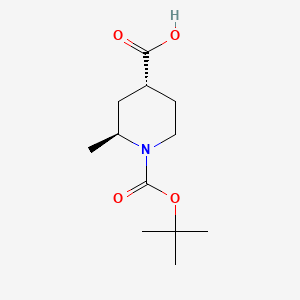

Dichlorobis(glycine)Palladium is an amino-protecting group and is used as a catalyst in Suzuki coupling reactions used in organic synthesis . It has a molecular weight of 327.46 and the molecular formula is C4H10Cl2PdN2O4 .

Synthesis Analysis

Palladium nanoparticles (PdNPs) are synthesized using various chemical and physical methods . The physical methods require energy-intensive processes that include maintaining high temperatures and/or pressure . The chemical methods usually involve harmful solvents, hazardous reducing or stabilizing agents, or produce toxic pollutants and by-products . More environmentally friendly approaches for the synthesis of PdNPs have emerged, based on the use of the reducing ability of phytochemicals and other biomolecules to chemically reduce Pd ions and form NPs .Molecular Structure Analysis

The structure of palladium complexes is influenced by the coordination properties of silicon, which can form hypervalent 5- and 6-coordinated complexes . The structure of these complexes is also affected by the availability of silicon’s empty 3d orbitals .Chemical Reactions Analysis

Palladium-catalyzed reactions have a wide range of applications not only in chemical catalysis, but also in hydrogen sensing and storage, and in medicine in photothermal, antibacterial, and anticancer therapies . The reactions proceed through oxidative addition, ligand exchange, transmetalation, and reductive elimination steps .Physical And Chemical Properties Analysis

Palladium nanoparticles offer a larger surface area than bulk materials, and with Pd cost increasing 5-fold in the last 10 years, PdNPs are in increasing demand . The properties of PdNPs depend on the size, shape, composition, interparticle spacing, the oxidation state, and the support of the NPs .Mechanism of Action

The mechanism of action of palladium-catalyzed reactions involves the formation of complex intermediates . For example, bidentate coordination of a substrate to palladium forms a complex intermediate, which undergoes allene attack via an allenic C(sp3)–H bond cleavage affording another intermediate .

Safety and Hazards

Future Directions

The future directions of Dichlorobis(glycine)Palladium research could involve the development of more efficient transition-metal catalyzed ring-opening and ring expansion transformations of silacycles . Additionally, the development of green oxidation methodology via a biomimetic approach could be a promising direction .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Dichlorobis(glycine)Palladium involves a reaction between glycine and Palladium(II) chloride in the presence of hydrochloric acid.", "Starting Materials": [ "Glycine", "Palladium(II) chloride", "Hydrochloric acid" ], "Reaction": [ "Dissolve glycine in hydrochloric acid to form a solution.", "Add Palladium(II) chloride to the solution and stir until all solids are dissolved.", "Heat the solution to 60-70°C and stir for 2-3 hours.", "Cool the solution to room temperature and filter the resulting solid.", "Wash the solid with water and dry it under vacuum to obtain Dichlorobis(glycine)Palladium." ] } | |

CAS RN |

79351-56-7 |

Molecular Formula |

C4H10Cl2N2O4Pd |

Molecular Weight |

327.454 |

IUPAC Name |

2-aminoacetate;palladium(2+);dihydrochloride |

InChI |

InChI=1S/2C2H5NO2.2ClH.Pd/c2*3-1-2(4)5;;;/h2*1,3H2,(H,4,5);2*1H;/q;;;;+2/p-2 |

InChI Key |

JVUIIYLWPWGSFX-UHFFFAOYSA-L |

SMILES |

C(C(=O)[O-])N.C(C(=O)[O-])N.Cl.Cl.[Pd+2] |

synonyms |

(SP-4-1)-Dichlorobis(glycinato-N)-palladate(2-) Dihydrogen; _x000B_(SP-4-1)Dichlorobis(glycinato-κN)palladate(2-) Dihydrogen; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-3-ethyl-2-[(3,5,5-trimethylcyclohex-2-en-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B570675.png)

![2-[3-Oxo-5-fluoro-10-(dimethylamino)-3H-benzo[c]xanthene-7-yl]terephthalic acid](/img/structure/B570683.png)

![5-[4-Chloro-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid](/img/structure/B570685.png)